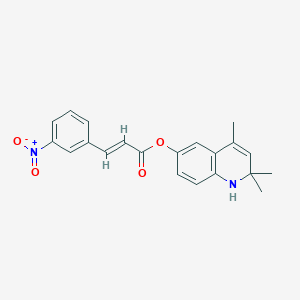![molecular formula C21H24ClN7O B11188257 2-[(2-Chlorophenyl)amino]-2'-(4-ethylpiperazin-1-YL)-4'-methyl-1,6-dihydro-[4,5'-bipyrimidin]-6-one](/img/structure/B11188257.png)
2-[(2-Chlorophenyl)amino]-2'-(4-ethylpiperazin-1-YL)-4'-methyl-1,6-dihydro-[4,5'-bipyrimidin]-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chlorophenyl)amino]-2’-(4-ethylpiperazin-1-YL)-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one is a complex organic compound with a unique structure that combines a chlorophenyl group, an ethylpiperazinyl group, and a bipyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)amino]-2’-(4-ethylpiperazin-1-YL)-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 2-chloroaniline and an appropriate chlorinating agent.
Piperazine Derivative Formation: The ethylpiperazinyl group is synthesized by reacting piperazine with ethyl bromide under basic conditions.
Bipyrimidinone Core Construction: The bipyrimidinone core is formed through a cyclization reaction involving the chlorophenyl intermediate and the piperazine derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)amino]-2’-(4-ethylpiperazin-1-YL)-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(2-Chlorophenyl)amino]-2’-(4-ethylpiperazin-1-YL)-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in research to study its effects on various biological pathways and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)amino]-2’-(4-ethylpiperazin-1-YL)-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone
- 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine
Uniqueness
2-[(2-Chlorophenyl)amino]-2’-(4-ethylpiperazin-1-YL)-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one is unique due to its combination of a chlorophenyl group, an ethylpiperazinyl group, and a bipyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H24ClN7O |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-(2-chloroanilino)-4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H24ClN7O/c1-3-28-8-10-29(11-9-28)21-23-13-15(14(2)24-21)18-12-19(30)27-20(26-18)25-17-7-5-4-6-16(17)22/h4-7,12-13H,3,8-11H2,1-2H3,(H2,25,26,27,30) |
InChI Key |
OGEZYFXVAXLKMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B11188184.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl biphenyl-4-carboxylate](/img/structure/B11188192.png)

![3,4,5-trimethoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11188201.png)
![6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylic acid](/img/structure/B11188203.png)
![N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide](/img/structure/B11188209.png)
![(Butan-2-YL)[3-(tert-butoxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]amine](/img/structure/B11188214.png)
![4-(3-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11188215.png)
![N-[4-(acetylamino)phenyl]-2-[1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11188228.png)
![1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-phenylpiperazine](/img/structure/B11188232.png)

![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B11188245.png)

![2-(2,2-Dimethyl-3-{2-methyl-1H-pyrrolo[3,2-H]quinolin-3-YL}cyclopropyl)acetamide](/img/structure/B11188262.png)
